molecular formula C7H7N3 B1298853 1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 74420-00-1

1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B1298853
CAS No.: 74420-00-1
M. Wt: 133.15 g/mol
InChI Key: RCWISWVYKNLXHC-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-4-amine (1H-PP) is a heterocyclic aromatic amine that is widely used as an intermediate in the synthesis of various drugs and other compounds. 1H-PP is a versatile molecule with a wide range of applications in the pharmaceutical and chemical industries. It is also used as a building block for the synthesis of other compounds, such as pyrrolidine derivatives and pyrrolizidine alkaloids. 1H-PP is a highly reactive molecule and can be used in a variety of reactions, including nucleophilic substitution, condensation, and cyclization reactions.

Scientific Research Applications

Syntheses and Chemical Properties

1H-pyrrolo[2,3-b]pyridines have been explored through various synthetic routes. These compounds undergo reactions such as nitration, nitrosation, bromination, iodination, and react with Mannich bases primarily at the 3-position. Interesting derivatives and unexpected products have been isolated in these processes, highlighting the compound's chemical versatility and potential for further exploration in scientific research (Herbert & Wibberley, 1969).

Biological Activity and Drug Design

1H-pyrrolo[2,3-b]pyridines have shown potential in the field of drug design and biological activity. For instance, certain 4-substituted derivatives have been studied for their activity as potassium-competitive acid blockers (P-CABs), indicating a significant inhibitory activity both in vitro and in vivo. This positions them as promising lead compounds in this area of pharmacology (Arikawa et al., 2014). Additionally, these compounds have been studied as inhibitors of vascular endothelial growth factor receptor-2 tyrosine kinase, showing preclinical in vivo activity against human tumor xenograft models (Ruel et al., 2008).

Agrochemical and Material Applications

The functionalization of 1H-pyrrolo[2,3-b]pyridine has been studied for applications toward agrochemicals and functional materials. This includes the introduction of amino groups and conversion to various derivatives, some of which have exhibited high fungicidal activity. Additionally, compounds like polyacetylene with 1H-pyrrolo[2,3-b]pyridyl groups as a pendant have been obtained, highlighting potential applications in material science (Minakata et al., 1992).

Anticancer Potential

Recent studies have focused on pyrrolyl-pyridine heterocyclic compounds, including 1H-pyrrolo[2,3-b]pyridines, for their potential as anticancer agents. Specific scaffolds based on these compounds have been synthesized and tested for their activity against various cancer cell lines, demonstrating significant anticancer properties (Mallisetty et al., 2023).

Safety and Hazards

The safety data sheet for 1H-Pyrrolo[2,3-b]pyridin-4-amine indicates that it is classified as a combustible liquid . It has a WGK of 3, indicating a high hazard to water . In case of inhalation or skin contact, it is recommended to move to fresh air and wash the skin with copious amounts of water .

Biochemical Analysis

Biochemical Properties

1H-pyrrolo[2,3-b]pyridin-4-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors (FGFRs), inhibiting their activity . This interaction is significant as FGFRs are involved in various cellular processes, including cell growth, differentiation, and angiogenesis. The compound’s ability to form hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of FGFRs highlights its potential as a therapeutic agent .

Cellular Effects

This compound influences various cellular processes, including cell proliferation, apoptosis, and migration. In vitro studies have demonstrated that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . Additionally, it significantly inhibits the migration and invasion of these cells, suggesting its potential as an anti-cancer agent. The compound also affects cell signaling pathways, particularly those involving FGFRs, which are crucial for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly FGFRs. The compound acts as a hinge binder, forming hydrogen bonds with specific residues in the FGFRs’ hinge region . This binding inhibits the receptor’s activity, leading to the suppression of downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt, which are essential for cell proliferation and survival . Additionally, the compound’s structure allows it to interact with other proteins and enzymes, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory effects on FGFRs over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and degradation. The compound undergoes hydroxylation and conjugation reactions, which are essential for its metabolism and excretion . These metabolic processes affect the compound’s bioavailability and efficacy, making it crucial to understand its metabolic pathways for effective therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in target tissues, affecting its therapeutic potential. Understanding these transport mechanisms is essential for optimizing the compound’s delivery and efficacy in clinical applications.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its effects on cellular processes . Post-translational modifications and targeting signals are crucial for its localization, influencing its interactions with biomolecules and its overall efficacy.

Properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWISWVYKNLXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=CC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348637
Record name 1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74420-00-1
Record name 1H-pyrrolo[2,3-b]pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

9.35 g (167 mmol) of iron powder are added to a solution of 3.00 g (16.8 mmol) of 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide (from example (XVI) in 225 ml of acetic acid, and the mixture is heated under reflux for 2 hours. The crude mixtures of two such batches are combined and jointly worked up further. The solid is separated off and washed with 50 ml of acetic acid and 100 ml of tetrahydrofuran. Using a rotary evaporator, the filtrate is concentrated to dryness. The residue is diluted with 50 ml of water and the solution is made alkaline using 45% strength sodium hydroxide solution. Dichloromethane is then added, and the mixture is filtered off with suction through kieselguhr. The filtrate is extracted six times with in each case 100 ml of dichloromethane and the organic phase is dried over sodium sulfate and evaporated to dryness using a rotary evaporator. The residue is dried under high vacuum. For further purification, the residue is triturated with tetrahydrofuran and the solid is filtered off with suction. The filtrate is concentrated and the residue is taken up in dichloromethane, dried and concentrated.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Name
Quantity
9.35 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

The intermediate, 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol, was prepared as follows. A. The procedure described in J. Org. Chem., 2000, 65, 1158-1174 was followed. A 350-mL oven-dried flask capped with a rubber septum was evacuated and filled with argon. The flask was charged with 4-chloro-1H-pyrrolo[2,3-b]pyridine [20 g, 131 mmol, for preparation see Benoît, S.; Gingras, S. Processes for the preparation of antiviral 7-azaindole derivatives. U.S. Provisional Patent 60/367,401, 2003], sodium tert-butoxide (35.2 g, 367 mmol), Pd(OAc)2 (589 mg, 2.62 mmol), (o-biphenyl)PCy2 (1.83 g, 5.24 mmol) and evacuated and filled with argon. 1,4-dioxane (0.25 L) and N-allylamine (29 mL, 393 mmol) was added and argon was bubbled through the mixture for 20 minutes. The septum was replaced with a Teflon® screwcap, the flask was sealed and the mixture was heated at 100° C. for 16 h. The mixture was cooled to room temperature, diluted with ether (0.5 L), filtered through Celite® and concentrated in vacuo. The resulting oil was dissolved in dichloromethane (0.25 L), washed twice with water, dried, filtered and concentrated in vacuo to give allyl-(1H-pyrrolo[2,3-b]pyridin-4-yl)-amine as a brown gum. 1H NMR (400 MHz, DMSO-d6) δ 11.10 (1H, br. s), 7.78 (1H, d, J=5.3Hz), 7.03 (1H, s), 6.73 (1H, t, J=5.8 Hz), 6.53 (1H, d, J=2.5 Hz), 6.04 (1H, t, J=5.5 Hz), 5.96-5.87 (1H, m), 5.22 (1H, ddd, J=1.8, 3.4, 17.2 Hz), 5.11 (1H, ddd, J=0.7, 1.8, 10.4 Hz), 3.86 (2H, m). LC/MS: m/z 174 (M+H)+. B. The procedure described in Tetrahedron Letters, 1998, 39, 1313-1316, was employed. A 0.5 L oven-dried round-bottom flask equipped with a condenser was evacuated and filled with argon. The flask was charged with allyl-(1H-pyrrolo[2,3-b]pyridin-4-yl)-amine (22.69 g, 131 mmol), ethanol (262 mL), 10% palladium on carbon (15 g) and methanesulfonic acid (8.5 mL, 131 mmol). The mixture was heated at 105° C. for 72 h. The mixture was cooled to room temperature, filtered through Celite and concentrated in vacuo. The resulting oil was purified by SCX-silica column (300 g), by eluting methanol (3×500 mL) followed by a solution of 2M ammonia in methanol (3×500 mL) to give 1H-pyrrolo[2,3-b]pyridin-4-ylamine (13.15 g, 75% over two steps) as a light yellow oil. 1H NMR (400 MHz, DMSO-d6) δ 11.02 (1H, br. s), 7.69 (1H, d, J=5.3 Hz), 7.01 (1H, d, J=3.3 Hz), 6.46 (1H, d, J=3.3 Hz), 6.10 (1H, d, J=5.3 Hz), 6.07 (2H, s). LC/MS m/z 134 (M+H)+. C. 1H-Pyrrolo[2,3-b]pyridin-4-ylamine (10.3 g, 77 mmol) was dissolved in a 48% wt. solution of tetrafluoroboric acid in water (155 mL). The mixture was cooled to 0° C. and sodium nitrite (5.87 g, 85.1 mmol) in water (15 mL) was added dropwise. The mixture was allowed to reach RT and stirred for 22 h. Ethyl acetate was added (500 mL), the mixture was cooled to 0° C., neutralized with solid sodium hydrogen carbonate and the layers were separated. The aqueous layer was extracted with ethyl acetate (2×300 mL), the organic layers were combined and concentrated in vacuo. The resulting solid was triturated with 250 mL of ethyl acetate, filtered and the filtrate was washed with a solution of 1N sodium hydroxide (2×200 mL). The organic layer was dried, filtered and concentrated in vacuo to give 4-fluoro-1H-pyrrolo[2,3-b]pyridine (4.67 g, 44%) as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ 12.00 (1H, br. s), 8.20 (1H, dd, J=5.3, 8.4 Hz), 7.51 (1H, t, J=3.1 Hz), 6.94 (1H, dd, J=5.3, 10.4 Hz), 6.51 (1H, dd, J=2.1, 3.6 Hz), 6.07 (2H, s). LCMS: m/z 134 (M+H)+. D. 4-Fluoro-1H-pyrrolo[2,3-b]pyridine (2 g, 14.7 mmol) was dissolved in THF (50 mL) and sodium hydride (60% in oil, 881 mg, 22.0 mmol) was added in small portions. After 30 minutes, chlorotriisopropylsilane (4.71 mL, 22.0 mmol) was added and stirred at 65° C. for 16 h. Ethyl acetate was added (100 mL), the mixture was cooled at 0° C., neutralized with a solution of saturated ammonium chloride and the layers were separated. The aqueous layer was extracted twice with ethyl acetate (2×100 mL) and the organic layers were combined, washed with water (150 mL), brine (150 mL), dried, and concentrated in vacuo. The crude material was purified by flash chromatography eluting with 1% ethyl acetate in hexane to give 4-fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (2.16 g, 50%) as a colorless oil. 1H NMR (400 MHz, DMSO-d6) δ 8.22 (1H, dd, J=5.6, 8.3 Hz), 7.51 (1H, d, J=3.6 Hz), 6.98 (1H, dd, J=4.1, 10.1 Hz), 6.69 (1H, d, J=3.5 Hz), 1.86 (3H, m), 1.06 (9H, s), 1.04 (9H, s). LC/MS: m/z 293 (M+H)+. E. The procedure described in J. Med. Chem., 1997, 40, 2674 was modified. 4-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (213 mg, 0.73 mmol) was dissolved in THF (4.9 mL) and the mixture was cooled to −78° C. Sec-Butyllithium solution (1.10 M in THF, 1.46 mL, 1.61 mmol) was added dropwise and after 30 minutes, (R)-camphorsulfonyl oxaziridine (418 mg, 1.82 mmol) in tetrahydrofuran (2.5 mL) was added rapidly. After 25 min, a solution of saturated ammonium chloride was added and the mixture was allowed to reach RT. The solution was extracted with ethyl acetate (3×15 mL) and the combined organic layers were washed with water (30 mL), brine (30 mL), dried, and concentrated in vacuo. The crude material was purified by flash chromatography eluting a mixture of 5% ethyl acetate in toluene to give the desired product. LC/MS: m/z 309 (M+H)+. F. 4-Fluoro-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridin-5-ol (207 mg, 0.67 mmol), THF (3.4 mL) and a solution of tetrabutylammonium fluoride (1.0 M in THF, 1.01 mL, 1.01 mmol) were added and the mixture was stirred for 90 min. A solution of saturated ammonium chloride was added and the mixture was extracted with ethyl acetate (3×15 mL), the combined organic layers were washed with water (30 mL), brine (30 mL), dried, and concentrated in vacuo. The crude material was purified by flash chromatography eluting a mixture of 1% NH4OH: 7% methanol: 92% dichloromethane to afford 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-ol (60 mg, 59%) as a light yellow solid. 1H NMR (400 MHz, DMSO-d6) δ 11.62 (1H, s), 9.34 (1H, s), 7.95 (1H, d, J=10.3 Hz), 7.39 (1H, d, J=2.8 Hz), 6.38 (1H, dd, J=2.0, 3.2 Hz). LC/MS: m/z 153 (M+H)+.
Quantity
22.69 g
Type
reactant
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step One
Quantity
262 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-pyrrolo[2,3-b]pyridin-4-amine
Reactant of Route 2
1H-pyrrolo[2,3-b]pyridin-4-amine
Reactant of Route 3
1H-pyrrolo[2,3-b]pyridin-4-amine
Reactant of Route 4
1H-pyrrolo[2,3-b]pyridin-4-amine
Reactant of Route 5
1H-pyrrolo[2,3-b]pyridin-4-amine
Reactant of Route 6
1H-pyrrolo[2,3-b]pyridin-4-amine
Customer
Q & A

Q1: What are the key structural features of N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine as revealed by the research?

A1: The research paper primarily focuses on elucidating the crystal structure of the compound N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine []. Key structural features identified include:

  • Spatial Arrangement: The pyrrolo[2,3-b]pyridine core, a central structural element, is significantly tilted with respect to both the benzyl residue (dihedral angle of 85.5° []) and the tosyl ring (dihedral angle of 89.4° []). This non-planar arrangement is crucial for understanding potential interactions with biological targets.
  • Nitro Group Orientation: The nitro group deviates slightly from the plane of the pyrrolopyridine system []. This subtle twist can impact the compound's electronic properties and potential reactivity.

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